molecular formula C16H26O B1243977 Callicarpenal CAS No. 161105-12-0

Callicarpenal

Cat. No. B1243977
CAS RN: 161105-12-0
M. Wt: 234.38 g/mol
InChI Key: MPWIIQYWQOBNKS-UGUYLWEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callicarpenal is a member of octahydronaphthalenes, a sesquiterpenoid and an aldehyde.
Callicarpenal is a natural product found in Callicarpa americana and Callicarpa japonica with data available.

Scientific Research Applications

Traditional Medicinal Uses and Pharmacological Effects

Callicarpenal, a component of the Callicarpa genus, has been traditionally used in Chinese medicine for treating various health disorders. Phytochemical research has identified over 200 chemical constituents in Callicarpa, with diterpenes, triterpenoids, and flavonoids being predominant. These constituents have shown diverse pharmacological effects, including anti-inflammatory, hemostatic, neuroprotective, antitubercular, antioxidant, antimicrobial, and analgesic activities. Callicarpa species have also shown effectiveness in clinical applications for gynecological inflammation, hemorrhage, acne vulgaris, and chronic pharyngitis. However, the detailed active compounds and their underlying mechanisms are still under investigation (Tu, Sun, Guo, & Chen, 2013).

Repellent Activities Against Arthropods

Callicarpenal, isolated from American beautyberry (Callicarpa americana), has demonstrated significant repellent activities against mosquitoes, ticks, and imported fire ants. This has led to the development of efficient synthetic approaches for callicarpenal to explore its structure-activity relationship and optimize its biological properties. The repellency of callicarpenal and related compounds like intermedeol against various arthropods has been extensively studied, showing effectiveness at low concentrations (Ling et al., 2011).

Anti-Arthritic Properties

The ethanolic extract of Callicarpa macrophylla, containing callicarpenal, has demonstrated significant anti-arthritic activity. This was shown using models like inhibition of protein denaturation and human red blood cell membrane stabilization, suggesting its potential as a natural remedy for arthritis (Gupta et al., 2013).

Insect Repellent and Toxicity Studies

Studies have also focused on the repellent and toxic effects of callicarpenal derivatives against mosquitoes. These studies aimed at understanding the functional groups necessary for maintaining or increasing its activity to lead to more effective insect control agents (Cantrell et al., 2009).

Anti-Inflammatory and Kinase Inhibition Effects

Research on Callicarpa giraldii and Callicarpa bodinieri, which contain callicarpenal, revealed compounds with significant anti-inflammatory effects. These effects were tested on lipopolysaccharide-stimulated macrophages. Additionally, some of these compounds exhibited moderate inhibitory effects on spleen tyrosine kinase, suggesting potential therapeutic targets for immune-mediated diseases (Yi et al., 2021; Gao et al., 2018).

properties

CAS RN

161105-12-0

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

2-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]acetaldehyde

InChI

InChI=1S/C16H26O/c1-12-6-5-7-14-15(12,3)9-8-13(2)16(14,4)10-11-17/h6,11,13-14H,5,7-10H2,1-4H3/t13-,14+,15+,16+/m1/s1

InChI Key

MPWIIQYWQOBNKS-UGUYLWEFSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC=O)CCC=C2C)C

SMILES

CC1CCC2(C(C1(C)CC=O)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC=O)CCC=C2C)C

synonyms

13,14,15,16-tetranor-3-cleroden-12-al
callicarpenal

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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